molecular formula C7H5BrClNO2 B582154 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde CAS No. 1224604-20-9

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde

Cat. No.: B582154
CAS No.: 1224604-20-9
M. Wt: 250.476
InChI Key: WLTQIWITMCRXLB-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is an organic compound that belongs to the class of isonicotinaldehydes It is characterized by the presence of bromine, chlorine, and methoxy groups attached to an isonicotinaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde typically involves multi-step organic reactions. One common method includes the bromination and chlorination of 2-methoxyisonicotinaldehyde. The reaction conditions often require the use of bromine and chlorine reagents in the presence of suitable catalysts and solvents to achieve the desired substitution on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation: Formation of 5-Bromo-3-chloro-2-methoxyisonicotinic acid.

    Reduction: Formation of 5-Bromo-3-chloro-2-methoxyisonicotinalcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-chloro-2-methoxyisonicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, chlorine, and methoxy groups can influence its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

  • 5-Bromo-2-chloro-3-methoxyisonicotinaldehyde
  • 5-Chloro-3-bromo-2-methoxyisonicotinaldehyde
  • 5-Bromo-3-chloro-2-hydroxyisonicotinaldehyde

Comparison: 5-Bromo-3-chloro-2-methoxyisonicotinaldehyde is unique due to the specific arrangement of bromine, chlorine, and methoxy groups on the isonicotinaldehyde core. This unique structure can result in different chemical reactivity and biological activity compared to its similar compounds. The presence of the methoxy group, in particular, can influence its solubility and interaction with biological targets.

Properties

IUPAC Name

5-bromo-3-chloro-2-methoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7-6(9)4(3-11)5(8)2-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTQIWITMCRXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1Cl)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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